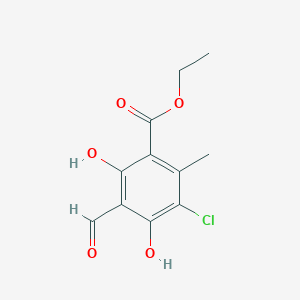
Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester is an organic compound with the molecular formula C12H13ClO5 This compound is a derivative of benzoic acid and features a complex structure with multiple functional groups, including a chloro group, formyl group, dihydroxy groups, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of the corresponding benzoic acid derivative. The process may involve the following steps:
Chlorination: Introduction of the chloro group to the benzoic acid derivative.
Formylation: Addition of the formyl group using reagents such as formic acid or formyl chloride.
Hydroxylation: Introduction of hydroxyl groups through reactions with hydroxylating agents.
Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Benzoic acid derivative with a carboxylic acid group.
Reduction: Benzoic acid derivative with an alcohol group.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: Benzoic acid derivative with a carboxylic acid group.
Scientific Research Applications
Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various chemical interactions, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, methyl ester
- Benzoic acid, 3-formyl-2,4-dihydroxy-6-methyl-, methyl ester
- Benzoic acid, 4-formyl-, methyl ester
Uniqueness
Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro group, formyl group, and ethyl ester group allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
57857-81-5 |
|---|---|
Molecular Formula |
C11H11ClO5 |
Molecular Weight |
258.65 g/mol |
IUPAC Name |
ethyl 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C11H11ClO5/c1-3-17-11(16)7-5(2)8(12)10(15)6(4-13)9(7)14/h4,14-15H,3H2,1-2H3 |
InChI Key |
QWBSIYICLWCIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1O)C=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















